molecular formula C4H5BrClN3 B3013695 4-Bromo-5-(chloromethyl)-2-methyltriazole CAS No. 2580184-30-9

4-Bromo-5-(chloromethyl)-2-methyltriazole

Cat. No. B3013695
CAS RN: 2580184-30-9
M. Wt: 210.46
InChI Key: VPUBXOORODGDEH-UHFFFAOYSA-N
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Description

The compound "4-Bromo-5-(chloromethyl)-2-methyltriazole" is a halogenated triazole derivative. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of bromine and chlorine atoms in the molecule suggests that it may have interesting reactivity and could be useful as a building block in organic synthesis.

Synthesis Analysis

The synthesis of halogenated triazoles can be achieved through various methods. For instance, the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes involves chlorinative cyclization using N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl) . Although this method is specific to isoxazoles, similar chlorinative strategies could potentially be applied to synthesize related triazole compounds. Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole compound, has been described using palladium-catalyzed cross-coupling reactions . This suggests that halogenated triazoles could also be synthesized and further functionalized using cross-coupling techniques.

Molecular Structure Analysis

The molecular structure of halogenated triazoles can be complex, with the potential for various isomeric forms. Structural analysis and reactivity insights have been provided for a related compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, using single-crystal X-ray diffraction and computational methods . These techniques could be applied to determine the precise structure of "this compound" and understand its reactivity.

Chemical Reactions Analysis

The reactivity of halogenated triazoles can be diverse. For example, 4,5-dibromo-1H-1,2,3-triazoles have been shown to undergo bromine to lithium exchange reactions, leading to various substituted products . Similarly, "this compound" could participate in nucleophilic substitution reactions due to the presence of halogen atoms, which are good leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated triazoles can be influenced by the presence of halogen atoms. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes was carried out in a methanol medium, indicating that the solvent can play a role in the reactivity of such compounds . The antibacterial activity of some synthesized compounds also suggests potential biological applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Applications : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are effective reactive scaffolds used for synthetic elaboration, particularly in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue offers a more reactive alternative for C-alkylation in certain syntheses, such as Oxaprozin production (Patil & Luzzio, 2016).
  • Electron Dynamics in Azoles : Studies on the kinetics of reactions between various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles, including 4-bromo-1-methyl-1,2,3-triazole, have revealed insights into the electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms when present in the same ring (Barlin, 1967).

Material Science and Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Triazole derivatives, including 4H-1,2,4-triazole variants, have been evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic solutions. Different derivatives have shown varying levels of effectiveness, with some demonstrating high inhibition efficiency (Bentiss et al., 2007).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Activity : Some derivatives of 1,2,4-triazole, closely related to 4-bromo-5-(chloromethyl)-2-methyltriazole, have been synthesized and screened for antimicrobial activity, showing promising results against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bhagat et al., 2012).

Future Directions

The future directions for research on “4-Bromo-5-(chloromethyl)-2-methyltriazole” could include elucidating its synthesis methods, exploring its reactivity and potential applications, and investigating its physical and chemical properties. Further studies could also focus on its potential biological activity and safety profile .

properties

IUPAC Name

4-bromo-5-(chloromethyl)-2-methyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrClN3/c1-9-7-3(2-6)4(5)8-9/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBXOORODGDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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